REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[C:10](N1C=CN=C1)(=[O:18])[C:11](N1C=CN=C1)=[O:12]>O1CCCC1>[OH:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:2]=1[NH:1][C:10](=[O:18])[C:11](=[O:12])[NH:8]2
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1N)O
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Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
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C(C(=O)N1C=NC=C1)(=O)N1C=NC=C1
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Name
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|
Quantity
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1.2 L
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is removed under reduced pressure
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Type
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WASH
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Details
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The organic phase is washed with 1M aqueous hydrochloric solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
The crude solid obtained
|
Type
|
CUSTOM
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Details
|
is recrystallised from dimethylformamide
|
Name
|
|
Type
|
|
Smiles
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OC1=C2NC(C(NC2=CC=C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |